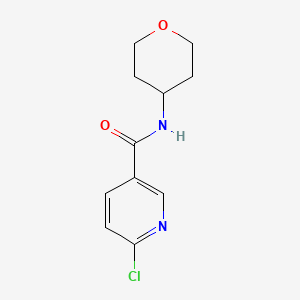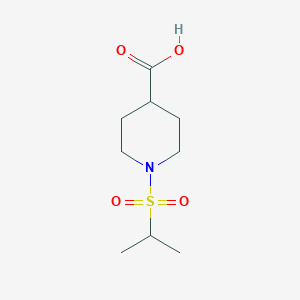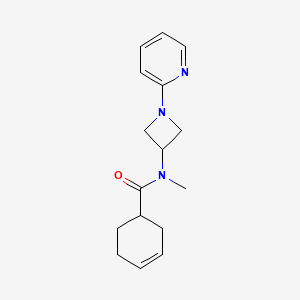
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, also known as AZD-9291, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide irreversibly binds to the ATP-binding site of EGFR, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation both in vitro and in vivo. It has also been shown to have a lower affinity for wild-type EGFR, which may contribute to its favorable safety profile. In clinical trials, this compound has shown a high objective response rate and prolonged progression-free survival in patients with EGFR T790M mutation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high specificity for EGFR T790M mutation, which allows for the selective targeting of cancer cells while sparing normal cells. However, one limitation is the potential for acquired resistance to this compound, as seen with other EGFR TKIs.
Orientations Futures
For N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide include investigating its efficacy in combination with other targeted therapies or immunotherapies, as well as exploring its potential use in other EGFR-mutant cancers such as head and neck cancer. Additionally, further research is needed to understand the mechanisms of acquired resistance to this compound and to develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide involves the reaction of 2-chloropyridine with N-methylazetidine-3-carboxylic acid to form N-methyl-N-(pyridin-2-yl)azetidine-3-carboxamide. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form this compound. The overall yield of this synthesis method is approximately 10%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. This compound has also shown a favorable safety profile, with fewer adverse events compared to other EGFR TKIs.
Propriétés
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-18(16(20)13-7-3-2-4-8-13)14-11-19(12-14)15-9-5-6-10-17-15/h2-3,5-6,9-10,13-14H,4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRSRDVUZVICBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



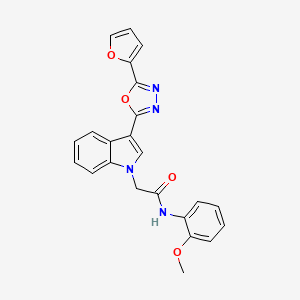
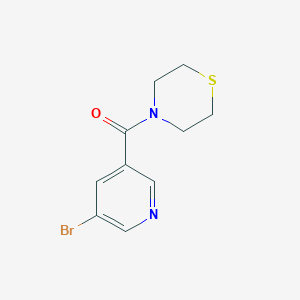

![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)
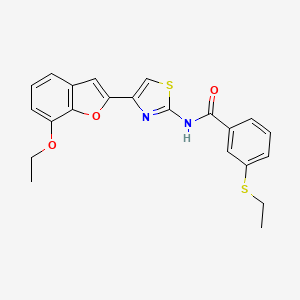
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)

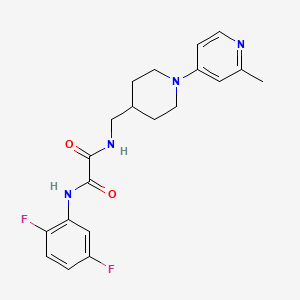
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)
